1,4-Dichloro-5-methylphthalazine
Description
1,4-Dichloro-5-methylphthalazine (CAS: 678193-44-7) is a heterocyclic compound with the molecular formula C₉H₆N₂Cl₂ and a molecular weight of 213.063 g/mol . Its structure features chlorine substituents at positions 1 and 4 of the phthalazine ring and a methyl group at position 4. The compound is commercially available for research purposes, with pricing tiers ranging from €510 (50 mg) to €1,385 (500 mg) .
Properties
IUPAC Name |
1,4-dichloro-5-methylphthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)9(11)13-12-8(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLVRLGENAJCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NN=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697885 | |
| Record name | 1,4-Dichloro-5-methylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678193-44-7 | |
| Record name | 1,4-Dichloro-5-methylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,4-Dichloro-5-methylphthalazine typically involves the chlorination of 5-methylphthalazine. One common method includes the reaction of 5-methylphthalazine with chlorine gas in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chloro groups at positions 1 and 4 undergo substitution with nucleophiles under basic or catalytic conditions.
Key Reactions:
Mechanistic Insight :
-
The electron-deficient phthalazine ring facilitates SNAr at positions 1 and 4.
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Steric effects from the 5-methyl group direct substitution to the less hindered position 1 first .
Friedel-Crafts Alkylation
1,4-Dichloro-5-methylphthalazine participates in electrophilic aromatic substitution with electron-rich arenes.
Example Reaction:
Note : The reaction forms C–C bonds between the phthalazine and indole moieties, confirmed by LC-MS (M-H⁻ = 326/328) .
Phosphonylation Reactions
Under chlorination conditions, the methyl group undergoes functionalization to form phosphonic dichlorides.
Example Reaction:
Mechanistic Pathway :
-
POCl₃ reacts with the methyl group to form a trichloromethyl intermediate.
-
Sequential chlorination and phosphonylation yield the final product .
Reductive Dechlorination
Limited data suggest hydrogenolysis of chloro groups under catalytic hydrogenation, though specifics are underexplored in available literature.
Comparative Reactivity Table
| Position | Reactivity | Preferred Reagents | Notes |
|---|---|---|---|
| C1-Cl | High (SNAr) | Amines, alkoxides, hydrazides | Steric shielding by C5-methyl slows C4 substitution. |
| C4-Cl | Moderate (SNAr) | Strong nucleophiles (e.g., piperazine) | Requires elevated temperatures or prolonged reaction times. |
| C5-CH₃ | Low | POCl₃/PCl₅ | Functionalization requires harsh conditions (microwave/PCl₅). |
Scientific Research Applications
Medicinal Chemistry
1,4-Dichloro-5-methylphthalazine has been investigated for its potential therapeutic applications. It serves as a scaffold for the development of various bioactive compounds:
- Antimicrobial Agents : Research indicates that derivatives of phthalazine can exhibit antimicrobial properties. For instance, modifications of phthalazine structures have been reported to enhance activity against specific pathogens .
- Anticancer Activity : Studies have shown that phthalazine derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with DNA synthesis or signaling pathways essential for tumor growth .
- Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Materials Science
In materials science, this compound is used in the synthesis of advanced materials:
- Polymer Chemistry : The compound can act as a monomer or cross-linking agent in the production of polymers with specific properties. Its chlorinated structure allows for enhanced thermal stability and mechanical strength in polymer matrices .
- Nanocomposites : Incorporating this compound into nanocomposites can improve electrical conductivity and thermal properties. This application is particularly relevant in electronics and energy storage devices .
Environmental Applications
The environmental implications of this compound are also noteworthy:
- Biodegradation Studies : Research has focused on the degradation pathways of chlorinated compounds in environmental settings. Understanding how this compound behaves in soil and water can inform remediation strategies for contaminated sites .
- Pesticide Development : Due to its structural characteristics, there is potential for developing new pesticides that are more effective and environmentally friendly. Studies are ongoing to explore its efficacy against agricultural pests while minimizing ecological impact .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 1,4-Dichloro-5-methylphthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues of 1,4-Dichloro-5-methylphthalazine, highlighting differences in substituents, molecular properties, and synthesis pathways:
*Calculated molecular weight. †Estimated based on substituent contributions. ‡Experimental value from related compounds.
Commercial and Regulatory Considerations
- Pricing : this compound is priced higher (€510/50 mg) than simpler dichlorinated pyridazines (e.g., 3,6-Dichloro-4,5-dimethylpyridazine), reflecting its specialized synthesis .
- Regulatory Status : Classified under HS code 2933990090 (heterocyclic compounds with nitrogen atoms), attracting a 6.5% import duty in some regions .
Biological Activity
1,4-Dichloro-5-methylphthalazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and as an inhibitor of various enzymes. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by a phthalazine ring structure with two chlorine atoms and a methyl group attached. This configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from phthalazine have shown significant cytotoxic effects against various cancer cell lines. In one study, several derivatives demonstrated broad-spectrum cytotoxicity with GI50 values ranging from 0.15 to 8.41 µM against a panel of 60 different cancer cell lines, including leukemia and breast cancer cells .
Table 1: Cytotoxic Activity of Phthalazine Derivatives
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12c | MCF-7 | 2.5 | Induction of apoptosis |
| 13c | NCI-H460 | 0.15 | Cell cycle arrest at S phase |
| 16d | GLC-82 | 0.20 | Inhibition of VEGFR-2 |
| 48a | MCF-7/ARD | 125 | Topoisomerase I inhibition |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes, particularly phosphodiesterase IV (PDE IV) and vascular endothelial growth factor receptor (VEGFR). In silico docking studies suggest that derivatives of phthalazine can effectively bind to these enzymes, leading to significant inhibition .
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|---|
| 12b | PDE IV | 4.4 | 79.83 |
| 12c | VEGFR-2 | 2.7 | 72.58 |
| 13c | VEGFR-2 | 2.5 | 71.6 |
Study on Antitumor Activity
In a notable study, researchers synthesized various phthalazine derivatives and evaluated their antitumor activity against human cancer cell lines such as MCF-7 and NCI-H460. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through cleaved caspase-3 expression levels .
Mechanistic Insights
Further mechanistic studies revealed that some compounds caused cell cycle arrest in the G2-M phase, indicating their potential as chemotherapeutic agents . For example, compound 4b was shown to cause significant accumulation of cells in the G2-M phase compared to control cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4-Dichloro-5-methylphthalazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives. For example, reacting 5-methylphthalic anhydride with hydrazine hydrate under reflux in ethanol, followed by chlorination using POCl₃ or SOCl₂. Optimization includes adjusting molar ratios (e.g., 1:1.2 for hydrazine), temperature (80–100°C), and reaction time (6–12 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (65–80%) .
Q. How is NMR spectroscopy utilized to confirm the structure of this compound and its intermediates?
- Methodological Answer : ¹H and ¹³C NMR are critical for verifying regiochemistry and substitution patterns. For example:
- ¹H NMR : Aromatic protons appear as doublets in δ 7.5–8.5 ppm, with methyl groups at δ 2.3–2.6 ppm.
- ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 165–170 ppm, while chlorinated carbons show deshielding (δ 125–135 ppm). Comparative analysis with computational predictions (e.g., DFT calculations) enhances accuracy .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for anticancer agents (e.g., phthalazine-1,4-dione derivatives) and kinase inhibitors. Functionalization at the 1- and 4-positions via nucleophilic substitution (e.g., with amines or thiols) enables library synthesis for bioactivity screening. In vitro assays (e.g., MTT on HeLa cells) validate cytotoxicity .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps. For example, modeling chlorination with POCl₃ reveals activation barriers for Cl⁻ substitution. Solvent effects (e.g., dielectric constant of DMF) are simulated using COSMO-RS. This data informs solvent selection and catalyst design to reduce energy barriers by 15–20% .
Q. What strategies resolve contradictory spectral data in characterizing novel phthalazine derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NOE correlations in NMR) require multi-technique validation:
- HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 227.0245 for C₉H₆Cl₂N₂).
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., Cl vs. CH₃ positions).
- IR spectroscopy : Validate carbonyl stretches (νC=O at 1680–1720 cm⁻¹) .
Q. How do mechanistic studies explain the selectivity of chlorination in phthalazine derivatives?
- Methodological Answer : Chlorination at the 1- and 4-positions is governed by electronic effects. The electron-withdrawing methyl group at C-5 deactivates adjacent positions, directing Cl⁻ to C-1 and C-4. Kinetic studies (e.g., monitoring by HPLC) show pseudo-first-order kinetics with k = 0.05 min⁻¹ in DMF at 80°C .
Q. What experimental approaches assess the stability of this compound under varying pH and temperature?
- Methodological Answer : Accelerated stability studies involve:
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Thermal stability : Use TGA/DSC to determine decomposition onset temperatures (typically >200°C) .
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
- Methodological Answer : Protecting group strategies (e.g., Boc for amines) or micellar catalysis (e.g., SDS in water) enhance selectivity. For example, Suzuki-Miyaura coupling at C-4 is achieved using Pd(OAc)₂/XPhos ligand in aqueous micelles, yielding 85% regiopure product .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data for this compound analogs across different cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific uptake or metabolic pathways. Solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
